molecular formula C28H34O B10775313 (1r,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol

(1r,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol

Cat. No.: B10775313
M. Wt: 386.6 g/mol
InChI Key: ZFXMYHPLTQTTFW-REUBFRLUSA-N
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Description

RJW100 is a potent agonist of liver receptor homolog 1 (LRH-1, NR5A2) and steroidogenic factor-1 (SF-1, NR5A1). It exhibits pEC50 values of 6.6 and 7.5, respectively . RJW100 also strongly activates the miR-200c promoter, making it a valuable compound in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

RJW100 can be synthesized through a series of organic reactions. The synthetic route involves the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield RJW100. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of RJW100 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

RJW100 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of RJW100 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from the reactions of RJW100 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions produce substituted compounds .

Scientific Research Applications

RJW100 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the activation of LRH-1 and SF-1 receptors.

    Biology: Investigated for its role in regulating gene expression and cellular processes.

    Medicine: Explored for potential therapeutic applications in diseases related to LRH-1 and SF-1, such as metabolic disorders and cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

RJW100 exerts its effects by binding to the ligand-binding domain of LRH-1 and SF-1 receptors. This binding induces a conformational change in the receptors, leading to the activation of downstream signaling pathways. RJW100 also activates the miR-200c promoter, which plays a role in gene regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RJW100 is unique due to its high potency and specificity in activating LRH-1 and SF-1 receptors. Its ability to strongly activate the miR-200c promoter further distinguishes it from other similar compounds .

RJW100’s unique properties and wide range of applications make it a valuable compound in scientific research and potential therapeutic development.

Properties

Molecular Formula

C28H34O

Molecular Weight

386.6 g/mol

IUPAC Name

(1R,3aR,6aR)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol

InChI

InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26+,28-/m0/s1

InChI Key

ZFXMYHPLTQTTFW-REUBFRLUSA-N

Isomeric SMILES

CCCCCCC1=C([C@@]2(CC[C@H]([C@@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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